molecular formula C22H21FN2O2 B11361911 2-(2,6-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11361911
M. Wt: 364.4 g/mol
InChI Key: PZJLXVLVUSGMDW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylphenoxy group, a fluorophenylmethyl group, and a pyridinylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the 2,6-dimethylphenoxy intermediate. This intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to form the 2-fluorophenylmethyl intermediate. Finally, the pyridin-2-yl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)ethanol: A related compound with similar structural features but different functional groups.

    2,6-Dimethylphenol: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

    2-Fluorobenzyl chloride: An intermediate used in the synthesis of various fluorinated compounds.

Uniqueness

2-(2,6-Dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-16-8-7-9-17(2)22(16)27-15-21(26)25(20-12-5-6-13-24-20)14-18-10-3-4-11-19(18)23/h3-13H,14-15H2,1-2H3

InChI Key

PZJLXVLVUSGMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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